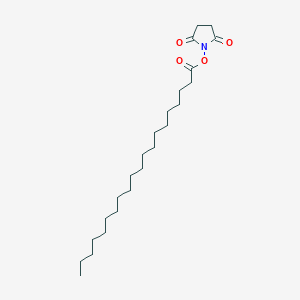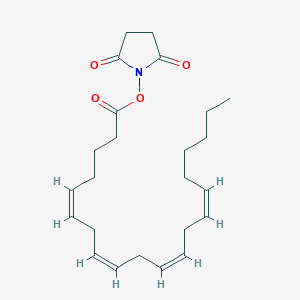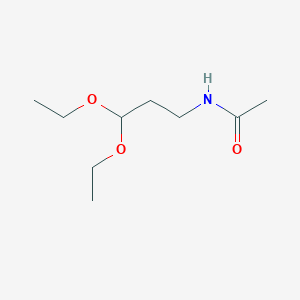
N-(3,3-Diethoxypropyl)acetamide
描述
Synthesis Analysis
The synthesis of compounds similar to N-(3,3-Diethoxypropyl)acetamide often involves complex organic reactions, including acylation, resolution, and crystallization-induced dynamic resolution (CIDR). These methods are designed to achieve high selectivity and yield of the target compound. For example, the synthesis of N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, a related compound, highlights the intricacies involved in constructing the molecule's chiral amine side chain and regioselective functionalization of aromatic starting materials (Ikunaka et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds in the acetamide family, including derivatives and related structures, is characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure analysis provides insights into intermolecular hydrogen bonds and the spatial arrangement of molecules, which are crucial for understanding the compound's chemical behavior and reactivity (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving acetamide derivatives can include hydrogenation, acetylation, and interactions with various reagents to form new compounds or modify existing ones. These reactions are pivotal in synthesizing intermediates for pharmaceuticals, dyes, and other industrial chemicals. For example, the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide demonstrates the use of novel catalysts for efficient production (Qun-feng, 2008).
Physical Properties Analysis
The physical properties of N-(3,3-Diethoxypropyl)acetamide and related compounds, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties are often determined through rigorous experimental procedures, including X-ray crystallography and electron diffraction, to elucidate the compound's structure in different states (Kimura & Aoki, 1953).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for understanding and predicting the behavior of N-(3,3-Diethoxypropyl)acetamide in various chemical environments. Studies on related compounds provide valuable insights into the mechanisms of action, potential uses, and synthesis routes for novel derivatives with desired properties (Kitano & Kuchitsu, 1973).
科研应用
Catalytic Hydrogenation for Synthesis of Dyes
Acetamide derivatives are important intermediates in the production of azo disperse dyes. The study by Zhang Qun-feng (2008) discusses the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing the role of acetamide derivatives in dye synthesis (Zhang Qun-feng, 2008).
Acetamide Derivatives from Traditional Medicine
Lu Yang et al. (2015) isolated N-acetyldopamine (NADA) derivatives from Periostracum Cicadae, used in traditional Chinese medicine, indicating the potential medicinal applications of acetamide derivatives (Lu Yang et al., 2015).
Anticonvulsant Properties
A study by A. Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlighted the structural basis for their anticonvulsant activities, further demonstrating the pharmaceutical relevance of acetamide derivatives (A. Camerman et al., 2005).
Herbicide Metabolism
Research on the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes by S. Coleman et al. (2000) illustrates the environmental and health studies related to acetamide compounds, shedding light on their biodegradation and toxicological aspects (S. Coleman et al., 2000).
Acetylation for Antimalarial Drugs
Deepali B Magadum and G. Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a method for synthesizing intermediates for antimalarial drugs (Deepali B Magadum and G. Yadav, 2018).
Safety And Hazards
未来方向
性质
IUPAC Name |
N-(3,3-diethoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEASJBZSJYMFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-Diethoxypropyl)acetamide | |
Synthesis routes and methods
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

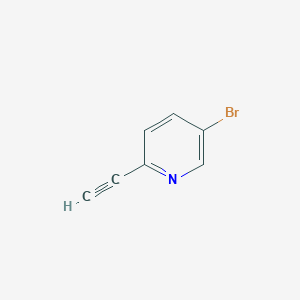
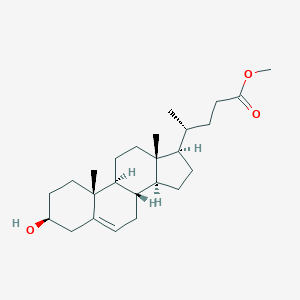
![Dibenz[a,c]anthracene](/img/structure/B33276.png)
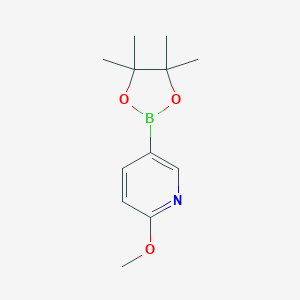
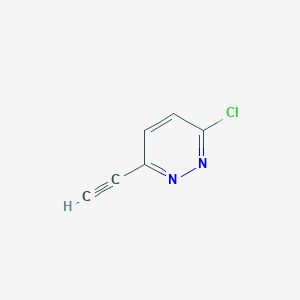
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)


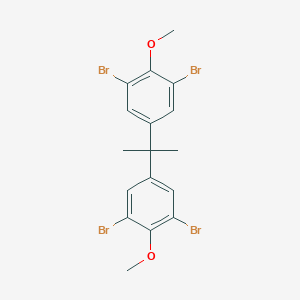
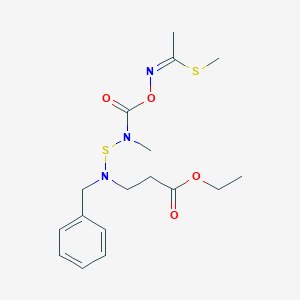
![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)
